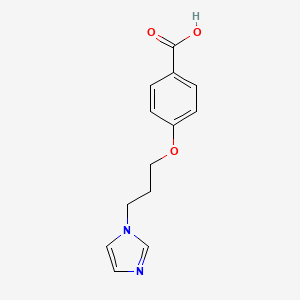

4-(3-Imidazol-1-yl-propoxy)-benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

4-(3-imidazol-1-ylpropoxy)benzoic acid |

InChI |

InChI=1S/C13H14N2O3/c16-13(17)11-2-4-12(5-3-11)18-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9H2,(H,16,17) |

InChI Key |

YXCWWPDCHRNOQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCN2C=CN=C2 |

Origin of Product |

United States |

Contemporary Relevance of Imidazole and Benzoic Acid Structural Motifs in Chemical Biology Research

The imidazole (B134444) and benzoic acid moieties are foundational scaffolds in the design and discovery of biologically active molecules. Their prevalence in both natural products and synthetic pharmaceuticals underscores their importance in chemical biology research.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of essential biological molecules like the amino acid histidine and purines in DNA. researchgate.netresearchgate.net Its electron-rich nature and ability to participate in hydrogen bonding and coordinate with metal ions make it a versatile pharmacophore. nih.gov This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole), anticancer therapies (e.g., zoledronic acid), and antimicrobials (e.g., metronidazole). researchgate.netfrontiersin.org The rapid expansion of imidazole-based medicinal chemistry highlights its potential for treating a range of human diseases by interacting with various enzymes and receptors. nih.gov

Similarly, the benzoic acid scaffold is a privileged structure in drug design. Organic molecules containing this moiety have demonstrated significant potential in various therapeutic areas, particularly as anticancer agents. frontiersin.org Benzoic acid derivatives are found in natural products like gallic acid and vanillin (B372448) and serve as building blocks for synthetic drugs such as furosemide (B1674285) and tetracaine. frontiersin.org The carboxylic acid group can act as a key interaction point with biological targets, and the aromatic ring can be readily functionalized to modulate the molecule's physicochemical and pharmacological properties. Research has shown that benzoic acid derivatives can serve as influenza neuraminidase inhibitors and have potential applications as prodrugs for treating tuberculosis. frontiersin.org

The combination of these two motifs into a single molecular entity is a common strategy in medicinal chemistry, aiming to create hybrid compounds with novel or enhanced biological activities.

Overview of Existing Academic Literature and Research Gaps for Alkoxy Benzoic Acid Derivatives with Imidazole Moieties

A review of the academic literature reveals that while many derivatives combining imidazole (B134444) and benzoic acid have been synthesized and studied, a significant research gap exists specifically for 4-(3-Imidazol-1-yl-propoxy)-benzoic acid.

Research has predominantly focused on analogues where the imidazole and benzoic acid rings are directly linked. For instance, 4-(1H-imidazol-1-yl)benzoic acid is a well-documented compound, with studies detailing its synthesis, crystal structure, and its use as a coordinating ligand in metal-organic frameworks. nih.govresearchgate.net Other research has explored more complex systems, such as imidazole-1,2,3-triazole hybrids linked to a benzoic acid group, which have shown promising anticancer activity. nih.gov These studies confirm that the fusion of these two pharmacophores can yield biologically active compounds. researchgate.netnih.gov

However, there is a conspicuous absence of dedicated studies on derivatives featuring an alkoxy linker, specifically the propoxy chain, connecting the two rings. A search of major chemical databases like PubChem reveals entries for structurally similar compounds such as 4-(3-Imidazol-1-ylprop-1-enyl)benzoic acid and 4-(3-Imidazol-1-ylpropylsulfinyl)benzoic acid, but not for the propoxy-linked target molecule. nih.govnih.gov This indicates that the synthesis, characterization, and biological evaluation of this compound remain largely unexplored. The length and flexibility of the three-carbon alkoxy linker could significantly influence the molecule's conformational freedom, solubility, and ability to interact with biological targets compared to its more rigid, directly-linked counterparts. This lack of data represents a clear and compelling gap in the current scientific literature.

Strategic Rationale for Comprehensive Academic Investigation of the Chemical Compound S Molecular Profile

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of this compound identifies two primary disconnection points: the C-N bond of the N-alkylated imidazole and the C-O bond of the aryl ether. This leads to two main synthetic strategies.

Strategy A involves disconnecting the aryl ether bond first. This reveals a key intermediate, 1-(3-hydroxypropyl)-1H-imidazole , and an activated benzoic acid derivative. A further disconnection of the N-C bond in the hydroxypropyl intermediate points back to imidazole and a suitable three-carbon electrophile, such as 3-chloropropan-1-ol . The other primary precursor for this strategy is methyl 4-hydroxybenzoate (B8730719) or ethyl 4-hydroxybenzoate .

Strategy B , a more commonly employed route, involves a different sequence of bond formations. The primary disconnections are:

Carboxylic Acid Formation: The final step is envisioned as the hydrolysis of a corresponding ester, such as ethyl 4-(3-(1H-imidazol-1-yl)propoxy)benzoate . This simplifies the synthesis by protecting the acidic proton of the carboxylic acid, which could interfere with basic reagents used in earlier steps.

Ether Linkage Formation: The ether bond is disconnected via a Williamson ether synthesis logic. This identifies two key precursors: a nucleophilic phenol, ethyl 4-hydroxybenzoate , and an alkyl halide bearing the imidazole moiety, 1-(3-chloropropyl)-1H-imidazole .

Imidazole N-Alkylation: The 1-(3-chloropropyl)-1H-imidazole intermediate is further disconnected at the N1-propyl bond. This identifies the fundamental starting materials: imidazole and a bifunctional three-carbon linker, such as 1-bromo-3-chloropropane (B140262) .

This second strategy is often preferred due to the commercial availability and favorable reactivity of the identified precursors.

| Precursor Name | Chemical Structure | Role in Synthesis (Strategy B) |

| Imidazole |  | Heterocyclic core |

| 1-Bromo-3-chloropropane |  | Three-carbon linker/alkylating agent |

| Ethyl 4-hydroxybenzoate |  | Benzoic acid moiety precursor |

Design and Execution of Multi-Step Synthetic Pathways

The execution of the synthesis based on Strategy B is a sequential process involving three key transformations.

The first critical step is the selective mono-N-alkylation of imidazole. The ambident nucleophilic nature of the imidazole anion can lead to mixtures of regioisomers if the ring is substituted, but for unsubstituted imidazole, the primary challenge is preventing dialkylation. reddit.com The use of a difunctional electrophile like 1-bromo-3-chloropropane requires careful control of reaction conditions to ensure the desired mono-alkylation occurs selectively at the more reactive bromine-bearing carbon. phasetransfercatalysis.com

The reaction is typically performed by first deprotonating imidazole with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting imidazolide (B1226674) anion then acts as a nucleophile, attacking the alkylating agent. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the displacement occurs preferentially at the brominated end of the linker. phasetransfercatalysis.com

An optimized laboratory procedure involves the slow addition of 1-bromo-3-chloropropane to a solution of the sodium imidazolide in DMF at a controlled temperature (e.g., 0 °C to room temperature) to yield the key intermediate, 1-(3-chloropropyl)-1H-imidazole .

The second stage involves the formation of the aryl ether linkage via a Williamson ether synthesis. The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is deprotonated with a base, typically potassium carbonate or sodium hydride, to form a phenoxide. This potent nucleophile then displaces the chloride from 1-(3-chloropropyl)-1H-imidazole. The reaction is generally heated in a polar aprotic solvent such as DMF or acetone (B3395972) to drive it to completion.

| Reaction Step | Reactants | Key Reagents | Solvent | Typical Conditions | Product |

| Ether Formation | Ethyl 4-hydroxybenzoate, 1-(3-chloropropyl)-1H-imidazole | K2CO3, NaI (cat.) | DMF | 80-100 °C, 12-24h | Ethyl 4-(3-(1H-imidazol-1-yl)propoxy)benzoate |

The final step in the synthetic sequence is the hydrolysis of the ethyl ester to the free carboxylic acid. This is achieved under basic conditions, for instance, by refluxing the ester with an aqueous solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). nih.govsserc.org.uklibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. After the reaction is complete, the resulting sodium carboxylate salt is neutralized with an acid, such as hydrochloric acid (HCl), to precipitate the final product, this compound. sserc.org.uk

While the Williamson ether synthesis is a classic and reliable method, modern cross-coupling strategies could theoretically be employed for the elaboration of the benzoic acid moiety, particularly in the synthesis of complex analogues. For instance, a Buchwald-Hartwig C-O coupling reaction could be envisioned between an aryl halide (e.g., ethyl 4-bromobenzoate) and 1-(3-hydroxypropyl)-1H-imidazole. However, for the specific target molecule, this approach is less direct and more costly than the conventional pathway.

Alternatively, palladium-catalyzed cross-coupling reactions are sometimes used to directly link imidazole to an aryl ring, as in the synthesis of 4-(1H-imidazol-1-yl)benzoic acid from an aryl halide and imidazole. chemicalbook.com This approach, however, does not incorporate the required propoxy linker and is therefore not directly applicable to the target molecule's synthesis.

Refinement of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

For the initial N-alkylation , the choice of base and solvent is critical. While strong bases like NaH ensure complete deprotonation of imidazole, milder bases like K2CO3 can offer better selectivity and safety. The use of phase-transfer catalysts (PTC) can also facilitate N-alkylation under heterogeneous conditions, potentially simplifying workup procedures. phasetransfercatalysis.com

In the etherification step , the addition of a catalytic amount of sodium iodide can enhance the reaction rate. The iodide ion can displace the chloride on the propyl chain in situ to form a more reactive iodo-intermediate (Finkelstein reaction), which is then more readily displaced by the phenoxide.

For the final hydrolysis , careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to ensure complete conversion without degradation of the product. The purification of the final product is often achieved by recrystallization from a suitable solvent system, such as ethanol/water, which can yield highly pure crystalline material. nih.gov

| Parameter | N-Alkylation Optimization | Ether Synthesis Optimization |

| Base | NaH (high reactivity) vs. K2CO3 (milder, safer) | K2CO3 (standard) vs. Cs2CO3 (higher reactivity) |

| Solvent | DMF, Acetonitrile | DMF, Acetone |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | NaI or KI (Finkelstein conditions) |

| Temperature | 0 °C to Room Temp | 60 °C to 100 °C |

Directed Synthesis of Structural Analogues and Derivatives for Comparative Academic Studies

The synthetic route established for this compound is highly adaptable for the creation of a library of structural analogues for academic research, such as structure-activity relationship (SAR) studies.

Variation of the Linker Chain: By substituting 1-bromo-3-chloropropane with other dihaloalkanes (e.g., 1-bromo-4-chlorobutane (B103958) or 1-bromo-2-chloroethane), the length of the alkyl ether chain can be readily modified.

Substitution on the Benzoic Acid Ring: Starting with different substituted 4-hydroxybenzoate esters (e.g., ethyl 3-fluoro-4-hydroxybenzoate or ethyl 3-methyl-4-hydroxybenzoate), analogues with various functionalities on the phenyl ring can be synthesized.

Modification of the Imidazole Ring: The synthesis can begin with substituted imidazoles, such as 2-methylimidazole, to probe the effect of substituents on the heterocyclic core. nih.gov

Isosteric Replacement: The ether linkage could be replaced with other functional groups, such as a thioether, sulfoxide, or amine, by using precursors like 4-mercaptobenzoic acid or 4-aminobenzoic acid derivatives. The synthesis of a related sulfinyl analogue, 4-(3-imidazol-1-ylpropylsulfinyl)benzoic acid, highlights the feasibility of such modifications. nih.gov

These systematic modifications allow researchers to investigate how changes in sterics, electronics, and hydrogen-bonding potential affect the physicochemical and biological properties of the parent compound.

Computational Chemistry and Molecular Modeling Approaches for 4 3 Imidazol 1 Yl Propoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) for Energy Minimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A primary step in DFT analysis is geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. For 4-(3-imidazol-1-yl-propoxy)-benzoic acid, this would involve determining the most stable arrangement of its imidazole (B134444), propoxy, and benzoic acid components.

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

This is a hypothetical data table for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts can aid in the interpretation of experimental NMR spectra. mdpi.com

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.netsemanticscholar.org Each calculated frequency can be animated to visualize the specific atomic motions, aiding in the assignment of experimental spectral bands. mdpi.com

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3550 |

| Carboxylic Acid C=O | Stretching | 1720 |

| Aromatic C-H | Stretching | 3050-3100 |

| Imidazole C=N | Stretching | 1510 |

| Alkyl C-O | Stretching | 1250 |

This is a hypothetical data table for illustrative purposes.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model the interactions between atoms.

Molecular dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time. For this compound, an MD simulation would reveal its dynamic behavior and the range of conformations it can adopt in a given environment (e.g., in a solvent like water). This exploration of the conformational landscape is crucial for understanding how the molecule's shape influences its properties and interactions. The results can be analyzed to identify the most populated conformational clusters and the flexibility of different parts of the molecule, such as the propoxy linker.

Molecular Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsamipubco.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. researchgate.netnih.gov

Receptor Binding Site Characterization and Preparation

The first step in a docking study is to identify and prepare the target receptor. This involves obtaining the 3D structure of the protein, often from a database like the Protein Data Bank (PDB). The binding site, a pocket or groove on the protein surface where the ligand binds, is then defined. Preparation of the receptor typically involves adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules from the crystal structure.

Prediction of Binding Modes and Interaction Energies with Biological Macromolecules

In the docking process, the ligand (this compound) is placed in the receptor's binding site, and its various conformations and orientations are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, resulting in a ranked list of potential binding modes.

The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. The interaction energy, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative estimate of the binding affinity. A lower interaction energy generally indicates a more favorable binding.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | ASP145 | Hydrogen Bond (with COOH) |

| LYS88 | Hydrogen Bond (with Imidazole N) | ||

| VAL34, ILE120 | Hydrophobic Interaction | ||

| 2 | -7.9 | GLU101 | Hydrogen Bond (with COOH) |

| PHE142 | π-π Stacking (with Benzene ring) | ||

| ALA32, LEU121 | Hydrophobic Interaction |

This is a hypothetical data table for illustrative purposes.

In Silico Prediction of Molecular Descriptors for Research Design (e.g., Topological Polar Surface Area, Rotatable Bonds)

In the initial stages of drug discovery and materials science, the prediction of molecular descriptors is crucial for assessing the potential of a compound. These descriptors, such as Topological Polar Surface Area (TPSA) and the number of rotatable bonds, provide valuable information about a molecule's potential pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a strong indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better cell membrane permeability. For instance, molecules with a TPSA greater than 140 Ų are often poor at permeating cell membranes.

The number of rotatable bonds in a molecule is another important descriptor that influences its conformational flexibility. A higher number of rotatable bonds can correlate with lower oral bioavailability.

Table 1: Calculated Molecular Descriptors for a Structurally Related Compound

| Molecular Descriptor | Value (for 4-(3-Imidazol-1-ylprop-1-enyl)benzoic acid) | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 55.1 Ų | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Molecular Weight | 228.25 g/mol | nih.gov |

These values for a closely related structure suggest that this compound would also possess a relatively low TPSA and a moderate number of rotatable bonds, characteristics that are often favorable in the context of drug design. However, it is important to note that the presence of the ether oxygen in the propoxy linker of the target compound would likely lead to a slightly higher TPSA value compared to the prop-1-enyl analogue.

Theoretical Investigation of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry provides powerful methodologies for elucidating the intricate details of chemical reactions. Through the use of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. This theoretical approach can offer a deep understanding of reaction pathways, activation energies, and the factors that control reaction outcomes.

A comprehensive search of the available literature did not yield any specific theoretical studies on the reaction mechanisms and transition states involved in the synthesis of this compound. Such studies would typically involve the use of computational methods like Density Functional Theory (DFT) to model the reaction at the atomic level.

In a general sense, the synthesis of this compound would likely involve a nucleophilic substitution reaction, where a precursor containing the imidazole moiety displaces a leaving group on a propyl chain attached to a protected benzoic acid derivative. A theoretical investigation of this process would involve:

Modeling of Reactants and Products: The three-dimensional structures and electronic properties of the starting materials and the final product would be calculated.

Identification of Reaction Intermediates: Any stable species that are formed and consumed during the course of the reaction would be identified and their structures optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

Calculation of Activation Energies: The difference in energy between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

While specific studies on this compound are not available, the literature does contain examples of computational studies on the synthesis of related benzoic acid derivatives. researchgate.net These studies demonstrate the utility of computational chemistry in understanding reaction pathways and optimizing reaction conditions. For instance, theoretical investigations can help in selecting appropriate solvents or catalysts by modeling their influence on the reaction's energy profile.

The synthesis of a related compound, 4-(Imidazol-1-yl)benzoic acid, has been described, which involves the reaction of imidazole with 4-fluorobenzaldehyde (B137897) followed by oxidation. nih.govresearchgate.net A theoretical investigation of this synthesis could, for example, explore the mechanism of the initial nucleophilic aromatic substitution and the subsequent oxidation step, providing insights that could be applicable to the synthesis of other imidazole-containing benzoic acids.

Investigation of Biological Activities and Underlying Molecular Mechanisms in Pre Clinical Research Contexts

In Vitro Cellular and Biochemical Assays for Functional Characterization

In the initial stages of preclinical research, a battery of in vitro cellular and biochemical assays is employed to determine the biological profile of a test compound. These assays are crucial for identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level.

A primary avenue of investigation for new chemical entities is their ability to modulate the activity of key enzymes involved in disease pathogenesis. Enzymes such as kinases, phosphodiesterases, and carbonic anhydrases are frequent targets for therapeutic intervention.

Kinases: These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. An in vitro kinase inhibition assay would assess the ability of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid to inhibit the activity of a panel of kinases.

Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP, which are critical second messengers in various signaling pathways. Inhibition of PDEs can have therapeutic effects in a range of conditions, including cardiovascular diseases and neurodegenerative disorders.

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, edema, and certain types of cancer.

Currently, there is a lack of specific published data on the inhibitory or activatory effects of this compound on these enzyme families. Hypothetical screening results against a panel of kinases are presented in Table 1 for illustrative purposes.

Table 1: Illustrative Kinase Inhibition Profile for a Hypothetical Imidazole-Containing Compound

| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|

| EGFR | 12 | > 50 |

| VEGFR2 | 8 | > 50 |

| SRC | 25 | 35 |

| p38α | 68 | 5.2 |

| JNK1 | 15 | > 50 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Another critical aspect of functional characterization is to determine if a compound interacts with specific cellular receptors. G-protein coupled receptors (GPCRs) and nuclear receptors are two major classes of receptors that are frequently targeted by drugs.

G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is involved in a vast array of physiological processes and represents a major target class for approved drugs. Binding assays would determine the affinity of this compound for a diverse panel of GPCRs.

Nuclear Receptors: These ligand-activated transcription factors regulate gene expression in response to various stimuli. They are implicated in metabolic diseases, inflammation, and cancer.

Specific data from receptor binding and functional assays for this compound are not currently available in the scientific literature.

To understand the downstream effects of a compound's interaction with a molecular target, it is essential to analyze its impact on cellular signaling pathways. Techniques such as Western blotting, ELISA, and reporter gene assays can be used to assess the modulation of key signaling cascades. For instance, if a compound inhibits a specific kinase, its effect on the phosphorylation of downstream substrates would be investigated.

As of now, there are no published studies detailing the effects of this compound on specific signal transduction cascades.

Compounds possessing antioxidant properties can be beneficial in conditions associated with oxidative stress. The antioxidant potential of this compound would be evaluated using various in vitro assays. The underlying mechanisms of antioxidant activity, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET), can be elucidated through a combination of experimental and computational methods. mdpi.com

While specific antioxidant activity data for this compound is not available, structurally related benzoic acid derivatives have been reported to possess antioxidant properties. mdpi.com

Pre-clinical In Vitro Antimicrobial Evaluation (e.g., Antibacterial, Antifungal, Antiprotozoal)

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The imidazole (B134444) moiety is a well-known pharmacophore in many antifungal and antibacterial drugs. Therefore, it is pertinent to evaluate the antimicrobial potential of this compound.

The primary method to assess the in vitro antimicrobial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. mdpi.com

These values would be determined against a panel of clinically relevant bacterial and fungal strains. There are currently no published MIC or MBC values for this compound. For illustrative purposes, hypothetical MIC and MBC data for a related imidazole derivative against common pathogens are presented in Table 2.

Table 2: Illustrative Antimicrobial Activity of a Hypothetical Imidazole-Benzoic Acid Derivative

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Escherichia coli | ATCC 25922 | > 64 | > 64 |

| Pseudomonas aeruginosa | ATCC 27853 | > 64 | > 64 |

| Candida albicans | ATCC 90028 | 8 | 16 |

This table is for illustrative purposes only and does not represent actual data for this compound.

An article on the "" for the chemical compound “this compound” cannot be generated at this time. Extensive searches for preclinical research data pertaining to this specific molecule did not yield any information regarding its biological activities.

Specifically, there is no publicly available data on the following key areas of investigation for "this compound":

Assessment of Growth Inhibition Kinetics: No studies detailing the inhibitory effects of this compound on cell proliferation or its kinetics were found.

Identification of Molecular Targets and Ligand-Protein Interaction Profiling: There is no information available on the specific molecular targets with which this compound may interact at a cellular or subcellular level.

Mechanistic Investigations of Observed Biological Effects: Without any observed biological effects, there are consequently no mechanistic studies, such as the induction of apoptosis in cell lines or the modulation of cellular processes.

While research exists for structurally similar compounds containing imidazole and benzoic acid moieties, the strict requirement to focus solely on “this compound” prevents the inclusion of such data. Therefore, until preclinical studies on this specific compound are published and made available, a detailed article as per the requested outline cannot be composed.

Structure Activity Relationship Sar Studies of 4 3 Imidazol 1 Yl Propoxy Benzoic Acid and Its Derivatives

Rational Design Principles for Systematic Structural Modifications

The rational design of analogues of 4-(3-imidazol-1-yl-propoxy)-benzoic acid is founded on established medicinal chemistry principles. The molecule can be dissected into three key components for systematic modification: the imidazole (B134444) ring, the propoxy linker, and the benzoic acid moiety. Each of these can be altered to probe their role in interacting with a biological target and to enhance drug-like properties.

Modifications to the Imidazole Ring: Substituents and Isomerism

The imidazole ring is a crucial pharmacophoric element in many biologically active compounds due to its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. Modifications to this ring are a key strategy in optimizing the activity of this compound derivatives.

Substituents: The introduction of substituents at various positions of the imidazole ring can significantly impact biological activity. For instance, the placement of small alkyl groups, such as a methyl group, at the C2 or C4/C5 positions can modulate the steric and electronic properties of the ring. Electron-donating groups can increase the basicity of the ring nitrogens, potentially enhancing interactions with acidic residues in a target protein. Conversely, electron-withdrawing groups, such as nitro or cyano groups, can decrease basicity and may be beneficial for other types of interactions.

Isomerism: The point of attachment of the propoxy linker to the imidazole ring is another critical factor. While the parent compound has the linker at the N1 position, analogues with the linker at the N2 or C4/C5 positions can be synthesized to explore the spatial requirements of the binding pocket. The different isomeric forms will present the imidazole ring in different orientations, which can lead to significant variations in biological potency.

A hypothetical SAR study on the imidazole ring modifications could yield data as presented in the interactive table below.

| Compound ID | Imidazole Substitution | In Vitro Potency (IC50, nM) |

| 1a | Unsubstituted | 100 |

| 1b | 2-Methyl | 75 |

| 1c | 4-Nitro | 250 |

| 1d | 5-Chloro | 150 |

| 1e | N3-Methyl (Isomer) | >1000 |

Alterations of the Propoxy Linker: Chain Length and Substitutions

Chain Length: The length of the alkyl chain can be systematically varied to understand the distance requirements between the two terminal aromatic rings. Shortening the chain to an ethoxy or methoxy (B1213986) linker, or lengthening it to a butoxy or pentoxy linker, can reveal the optimal separation for productive binding. An optimal linker length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable conformational changes.

Substitutions: Introducing substituents on the propoxy chain can influence its conformation and lipophilicity. For example, the addition of a methyl group can create a chiral center and restrict the rotation of the linker, potentially leading to more potent and selective analogues. The introduction of polar groups, such as a hydroxyl group, could improve aqueous solubility but may also introduce new hydrogen bonding interactions that could either be beneficial or detrimental to activity.

The following interactive data table illustrates potential outcomes from modifying the propoxy linker.

| Compound ID | Linker Modification | In Vitro Potency (IC50, nM) |

| 2a | Propoxy (n=3) | 100 |

| 2b | Ethoxy (n=2) | 500 |

| 2c | Butoxy (n=4) | 80 |

| 2d | 2-Methylpropoxy | 120 |

| 2e | 3-Hydroxypropoxy | 300 |

Modifications to the Benzoic Acid Moiety: Substituents and Bioisosteric Replacements

Substituents: The aromatic ring of the benzoic acid can be substituted with various groups to probe for additional binding interactions. Electron-withdrawing groups like halogens (e.g., chloro, fluoro) or a trifluoromethyl group can alter the pKa of the carboxylic acid and may engage in halogen bonding or other favorable interactions. Electron-donating groups such as methoxy or methyl could enhance hydrophobic interactions within the binding pocket.

Bioisosteric Replacements: A common strategy in medicinal chemistry is to replace the carboxylic acid group with a bioisostere to improve pharmacokinetic properties or to fine-tune the acidity. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering different metabolic stability and cell permeability profiles.

A hypothetical SAR study focusing on the benzoic acid moiety could generate the following data:

| Compound ID | Benzoic Acid Modification | In Vitro Potency (IC50, nM) |

| 3a | Benzoic Acid | 100 |

| 3b | 3-Chloro-benzoic Acid | 60 |

| 3c | 4-Methoxy-benzoic Acid | 150 |

| 3d | Tetrazole Bioisostere | 90 |

| 3e | Acylsulfonamide Bioisostere | 200 |

Synthesis and Purification of Targeted Analogue Libraries for SAR Profiling

The synthesis of a library of analogues of this compound is a cornerstone of SAR studies. A convergent synthetic strategy is often employed, allowing for the rapid generation of diverse structures.

A common synthetic route would involve the alkylation of imidazole or a substituted imidazole with a suitable dihaloalkane (e.g., 1,3-dibromopropane). The resulting haloalkyl imidazole can then be reacted with a variety of substituted phenols (or their corresponding sodium or potassium salts) to introduce the benzoic acid moiety or its bioisosteres. Alternatively, the phenol-containing fragment can be alkylated with the haloalkyl imidazole.

Purification of the synthesized analogues is typically achieved using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the final compounds are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantitative Correlation of Structural Changes with Observed Biological Potencies (in vitro assays)

To establish a quantitative structure-activity relationship (QSAR), the synthesized analogues are evaluated in relevant in vitro biological assays to determine their potency. The choice of assay depends on the therapeutic target of interest. For example, if the compounds are designed as enzyme inhibitors, their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) would be determined.

The biological data obtained from these assays are then correlated with the physicochemical properties of the molecules. These properties, which can be calculated using computational software, include parameters such as:

Lipophilicity (logP): A measure of a compound's hydrophobicity, which influences its ability to cross cell membranes.

Electronic effects (Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents.

Steric parameters (Taft's steric parameters): Describe the size and shape of substituents.

Topological indices: Numerical descriptors that characterize the molecular structure.

By applying statistical methods such as multiple linear regression or partial least squares, a QSAR equation can be derived that quantitatively describes the relationship between these descriptors and the biological activity. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + constant

This equation would suggest that biological activity increases with increasing lipophilicity and electron-withdrawing character of substituents, and is also influenced by steric factors.

Elucidation of Key Pharmacophoric Features Essential for Activity and Selectivity

The culmination of SAR and QSAR studies is the development of a pharmacophore model. A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a response.

For the this compound scaffold, a pharmacophore model would typically include:

A hydrogen bond acceptor: The N3 atom of the imidazole ring.

A hydrogen bond donor/acceptor: The carboxylic acid group (or its bioisostere).

A hydrophobic region: The phenyl ring of the benzoic acid.

Defined spatial relationships: The distances and angles between these features, dictated by the propoxy linker.

By comparing the structures of highly active and inactive compounds, the essential and non-essential features can be identified. This pharmacophore model serves as a valuable tool for the design of new, more potent, and selective analogues, as well as for virtual screening of compound libraries to identify novel hits with different chemical scaffolds. The selectivity of the compounds for their intended target over other related targets can also be rationalized and improved based on the subtle differences in the pharmacophoric requirements of the respective binding sites.

Development of In Silico Predictive Models for Guiding Future Analog Design

The design and optimization of novel therapeutic agents based on the this compound scaffold are increasingly reliant on computational, or in silico, methodologies. These predictive models are instrumental in prioritizing the synthesis of new analogs, thereby conserving resources and accelerating the drug discovery process. By establishing a quantitative understanding of the relationship between molecular structure and biological activity—a concept known as Quantitative Structure-Activity Relationship (QSAR)—researchers can forecast the potency and pharmacokinetic profiles of virtual compounds before their actual synthesis.

The development of robust in silico models for derivatives of this compound involves a multi-faceted approach, integrating QSAR studies, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate variations in the physicochemical properties of a series of compounds with their biological activities. For the this compound series, both 2D and 3D-QSAR models can be developed to guide the design of future analogs.

2D-QSAR: In 2D-QSAR, descriptors are calculated from the two-dimensional representation of the molecule. These descriptors can include electronic properties (e.g., partial charges), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP). For instance, a hypothetical 2D-QSAR study on a series of this compound analogs might reveal that increased hydrophobicity in a particular region of the molecule correlates with enhanced inhibitory activity against a specific target.

3D-QSAR: Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target receptor. These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to improve activity. For example, a CoMSIA model might indicate that a bulky, electropositive substituent at a specific position on the benzoic acid ring would be beneficial for activity, while a hydrogen bond donor in the propoxy linker region could be detrimental.

A hypothetical 3D-QSAR study for a series of imidazole derivatives could yield the following insights, which would be invaluable for guiding the synthesis of new this compound analogs:

| Model Feature | Favorable Modification | Rationale for Improved Activity |

| Steric Contour Map | Introduction of a larger substituent at the para-position of the benzoic acid ring. | The model indicates a spacious hydrophobic pocket in the target's active site that can accommodate a larger group, leading to enhanced van der Waals interactions. |

| Electrostatic Contour Map | Placement of an electron-withdrawing group on the imidazole ring. | The model suggests that reducing the electron density on the imidazole ring improves its interaction with a positively charged residue in the active site. |

| Hydrophobic Contour Map | Addition of a non-polar moiety to the propoxy chain. | The analysis reveals a hydrophobic region near the linker, suggesting that increasing the lipophilicity in this area will improve binding affinity. |

| Hydrogen Bond Donor Map | Avoidance of hydrogen bond donors on the benzoic acid ring. | The model indicates that this region of the binding site is predominantly non-polar, and the presence of a hydrogen bond donor would lead to a desolvation penalty. |

| Hydrogen Bond Acceptor Map | Incorporation of a hydrogen bond acceptor at the meta-position of the benzoic acid ring. | The model identifies a key hydrogen bond donor residue in the receptor that can be favorably engaged by an acceptor group on the ligand. |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model for inhibitors based on the this compound scaffold can be generated based on the structures of known active compounds. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that retain the key binding features.

Molecular Docking and ADMET Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For the this compound derivatives, docking studies can elucidate the specific binding interactions with the target protein, providing insights into the SAR. For example, docking might reveal a critical hydrogen bond between the carboxylic acid group of the ligand and a specific amino acid residue in the receptor's active site.

In parallel with activity prediction, in silico ADMET profiling is crucial for identifying candidates with favorable pharmacokinetic properties and a lower risk of toxicity. nih.govnih.gov Various computational models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity. The integration of ADMET prediction into the early stages of drug design helps to minimize the likelihood of late-stage failures due to poor pharmacokinetics or toxicity. nih.gov

The following table illustrates a hypothetical in silico ADMET profile for a series of designed this compound analogs:

| Compound ID | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition |

| Parent Compound | 2.8 | 0.5 | 92 | Low | No |

| Analog A | 3.5 | 0.2 | 88 | Moderate | Yes |

| Analog B | 2.1 | 1.2 | 95 | Low | No |

| Analog C | 4.2 | 0.05 | 75 | High | Yes |

By combining the insights from QSAR, pharmacophore modeling, molecular docking, and ADMET prediction, a comprehensive in silico workflow can be established. This integrated approach allows for the rational design of novel this compound derivatives with a higher probability of success in subsequent experimental testing.

Advanced Research Applications and Future Directions for 4 3 Imidazol 1 Yl Propoxy Benzoic Acid

Development as Molecular Probes for Investigating Biological Pathways

The unique structure of 4-(3-Imidazol-1-yl-propoxy)-benzoic acid makes it an attractive candidate for the development of molecular probes. The imidazole (B134444) group can act as a hydrogen bond donor or acceptor, and the benzoic acid moiety can be functionalized to introduce fluorophores or other reporter groups. The propoxy linker provides flexibility, allowing the probe to interact with biological targets without significant steric hindrance.

Imidazole-based fluorescent probes have been successfully developed for various applications, including the detection of metal ions and the imaging of cellular environments. For instance, imidazole-fused benzothiadiazole derivatives have been synthesized as red-emissive fluorescence probes for monitoring lysosomal pH in living cells. These probes exhibit a linear response to pH changes and can be used to track pH variations induced by cellular processes.

The development of molecular probes from this compound could involve the following modifications:

Attachment of a Fluorophore: The carboxylic acid group of the benzoic acid moiety can be readily conjugated to a fluorescent dye, such as fluorescein (B123965) or rhodamine, to create a fluorescent probe.

Introduction of a Quencher: A quencher molecule could be attached to the imidazole ring, which would be quenched upon binding to a specific target, leading to a "turn-on" fluorescent signal.

Modification of the Imidazole Ring: The imidazole ring itself can be modified to enhance its binding affinity and selectivity for a particular biological target.

| Potential Molecular Probe | Target Analyte/Process | Principle of Detection |

| Fluorescein-conjugated this compound | pH variations in cellular compartments | pH-dependent fluorescence of fluorescein |

| Rhodamine-B-functionalized this compound | Metal ion detection (e.g., Cu2+, Zn2+) | Metal-ion-induced fluorescence enhancement |

| Dabcyl-labeled this compound with a protease cleavage site | Protease activity | Fluorescence resonance energy transfer (FRET) |

Application in Coordination Chemistry as Ligands for Metal Complexes

The imidazole moiety is a well-established ligand in coordination chemistry, capable of coordinating with a wide range of metal ions through its nitrogen atoms. The related compound, 4-(Imidazol-1-yl)benzoic acid, has been extensively used to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.netrsc.org These materials have potential applications in catalysis, gas storage, and separation.

The propoxy linker in this compound introduces greater flexibility compared to the direct linkage in 4-(Imidazol-1-yl)benzoic acid. This flexibility can lead to the formation of novel coordination architectures with different metal ions. The carboxylate group of the benzoic acid can also participate in coordination, leading to the formation of multidimensional networks.

The coordination behavior of this compound is expected to be similar to that of other imidazole-containing ligands, with the potential for the formation of both discrete metal complexes and extended coordination polymers.

| Metal Ion | Potential Coordination Complex/Polymer | Potential Application |

| Zinc(II) | 1D, 2D, or 3D coordination polymers | Gas separation, catalysis |

| Copper(II) | Dinuclear or polynuclear complexes | Magnetic materials, catalysis |

| Cobalt(II) | Tetrahedral or octahedral complexes | Catalysis, electrochemical sensors |

| Cadmium(II) | Luminescent coordination polymers | Chemical sensing, optoelectronics |

Integration into Hybrid Molecules and Conjugates for Enhanced Research Tool Development

The concept of hybrid molecules, which combine two or more pharmacophores to create a single molecule with multiple biological activities, is a promising strategy in drug discovery. The this compound scaffold is well-suited for the development of such hybrid molecules.

The imidazole ring is a common feature in many biologically active compounds, including antifungal and anticancer agents. The benzoic acid moiety can be derivatized to incorporate other pharmacophores, such as a statin for cholesterol-lowering activity or a non-steroidal anti-inflammatory drug (NSAID) for anti-inflammatory effects.

The propoxy linker can serve as a flexible spacer to ensure that the different pharmacophoric units can interact with their respective targets without interfering with each other. This approach could lead to the development of novel research tools with enhanced efficacy and selectivity.

| Hybrid Molecule Concept | Combined Pharmacophores | Potential Research Application |

| Imidazole-Statin Hybrid | Imidazole + Statin | Investigating the synergistic effects on cholesterol metabolism |

| Imidazole-NSAID Conjugate | Imidazole + NSAID | Developing dual-action anti-inflammatory and antifungal agents |

| Imidazole-Antioxidant Hybrid | Imidazole + Antioxidant (e.g., Gallic Acid) | Studying the combined effects on oxidative stress and fungal infections |

Theoretical Exploration of Novel Putative Biological Targets and Mechanisms

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to explore the potential biological targets of this compound and to elucidate its possible mechanisms of action. These theoretical studies can provide valuable insights into the binding modes and affinities of the compound with various proteins and enzymes.

Given the presence of the imidazole ring, potential biological targets include enzymes such as cytochrome P450, which is involved in drug metabolism, and lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. The benzoic acid moiety could interact with receptors that recognize carboxylic acids, such as certain G protein-coupled receptors.

Theoretical studies can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is crucial for its development as a potential therapeutic agent.

Computational-Guided Design and Synthesis of Next-Generation Research Compounds

The information obtained from theoretical studies can be used to guide the design and synthesis of next-generation research compounds based on the this compound scaffold. For example, if a particular biological target is identified, the structure of the compound can be modified to optimize its binding affinity and selectivity.

Computational methods can be used to:

Identify key interactions: Determine the specific amino acid residues in the binding site of a target protein that interact with the compound.

Predict binding affinities: Estimate the binding energies of different derivatives of the compound to the target protein.

Optimize physicochemical properties: Modify the structure of the compound to improve its solubility, permeability, and metabolic stability.

This iterative process of computational design, chemical synthesis, and biological evaluation can accelerate the discovery of new and improved research compounds.

| Suggested Modification | Rationale | Expected Outcome |

| Substitution on the imidazole ring | To enhance binding affinity and selectivity for a specific target | Increased potency and reduced off-target effects |

| Modification of the propoxy linker | To alter the flexibility and orientation of the molecule | Improved binding to the target's active site |

| Derivatization of the benzoic acid | To improve pharmacokinetic properties or add a second pharmacophore | Enhanced bioavailability and dual activity |

Potential in Material Science Research as a Building Block

The rigid imidazole and benzoic acid groups, combined with the flexible propoxy linker, make this compound a promising building block for the synthesis of novel materials. The ability of the imidazole and carboxylate groups to participate in hydrogen bonding and coordination with metal ions can be exploited to create self-assembled structures and functional materials.

Potential applications in material science include:

Liquid Crystals: The rod-like shape of the molecule could lead to the formation of liquid crystalline phases.

Gels: The compound could act as a low-molecular-weight gelator, forming gels in organic solvents through hydrogen bonding and π-π stacking interactions.

Porous Materials: As a linker in the synthesis of metal-organic frameworks (MOFs), it could lead to materials with tunable porosity for applications in gas storage and separation. researchgate.netrsc.org

Conclusion of Academic Research Findings on 4 3 Imidazol 1 Yl Propoxy Benzoic Acid

Summary of Major Academic Contributions and Insights Gained

Academic research specifically focused on the chemical compound 4-(3-Imidazol-1-yl-propoxy)-benzoic acid is notably limited in publicly accessible scientific literature. The compound is cataloged in several chemical databases, which provide basic information regarding its structure and physicochemical properties.

The molecular structure of this compound consists of a benzoic acid moiety substituted at the para position with a propoxy linker connected to an imidazole (B134444) ring. This structural composition suggests potential for biological activity, drawing from the known pharmacological profiles of both imidazole and benzoic acid derivatives. Benzoic acids, for instance, are recognized for their antimicrobial properties and serve as precursors in the synthesis of various pharmaceuticals. Similarly, the imidazole ring is a core component of many biologically active compounds.

Despite its presence in chemical databases, there is a significant lack of extensive documentation regarding its specific synthesis, biological activities, and potential therapeutic applications. While compounds with similar structural motifs have been investigated for various medicinal purposes, dedicated studies on this compound itself are not prominently featured in peer-reviewed journals. The primary insights gained are therefore largely theoretical, based on the chemical nature of its constituent parts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Class | Benzoic Acid Derivative |

Identification of Unanswered Scientific Questions and Future Research Trajectories

The current scarcity of dedicated research on this compound presents a landscape rich with unanswered scientific questions and opportunities for future investigation. The following outlines key areas where research could be directed to elucidate the compound's potential.

Key Unanswered Questions:

Optimal Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? Detailed spectroscopic and crystallographic analysis is needed to fully characterize the compound.

Pharmacological Profile: What are the specific biological activities of this compound? Does it exhibit antimicrobial, anti-inflammatory, analgesic, or other therapeutic properties?

Mechanism of Action: If biologically active, what are the molecular targets and mechanisms through which this compound exerts its effects?

Structure-Activity Relationships (SAR): How do modifications to the imidazole ring, the propoxy linker, or the benzoic acid moiety affect the compound's biological activity?

In Vivo Efficacy and Safety: What is the pharmacokinetic and toxicological profile of the compound in living organisms?

Future Research Trajectories:

Future research should systematically address these unanswered questions. A proposed trajectory would involve:

Chemical Synthesis and Analog Development: Development of a robust synthetic methodology for this compound and a library of related analogs to enable SAR studies.

In Vitro Screening: Comprehensive screening of the compound and its analogs against a panel of biological targets, including various microbial strains, cancer cell lines, and key enzymes involved in inflammatory pathways.

Computational Modeling: Utilization of molecular docking and other computational tools to predict potential biological targets and guide the design of more potent derivatives.

Preclinical Evaluation: For promising candidates identified in vitro, subsequent studies in animal models will be necessary to evaluate their in vivo efficacy, pharmacokinetics, and safety profile.

The structural elements of this compound suggest that it could be a valuable scaffold in medicinal chemistry. However, without foundational research to establish its basic biological and chemical properties, its potential remains speculative. Therefore, the most immediate and critical research trajectory is to conduct thorough initial investigations to fill the existing knowledge gap.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(3-Imidazol-1-yl-propoxy)-benzoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves nucleophilic substitution between 4-hydroxybenzoic acid derivatives and imidazole-containing alkyl halides. Key steps include:

- Alkylation : Reacting 4-hydroxybenzoic acid with 1-(3-chloropropyl)imidazole in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures.

- Optimization : Adjusting reaction temperature (45–80°C) and stoichiometric ratios (1:1.2 molar ratio of hydroxybenzoic acid to alkylating agent) to enhance regioselectivity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- 1H/13C NMR : Confirm the imidazole proton signals (δ 7.5–8.0 ppm) and the propoxy linker (δ 4.2–4.5 ppm for –OCH₂–) .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 275.1) .

- Elemental Analysis : Match calculated and observed C, H, N percentages to verify stoichiometry .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Answer : Initial screens include:

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP199A4) via UV-Vis displacement assays using 4-methoxybenzoic acid as a competitor .

- Receptor Binding : Radioligand displacement assays for imidazole-linked targets (e.g., histamine receptors) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Answer :

- Crystal Growth : Use slow evaporation from DMSO/water or methanol solutions to obtain single crystals .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for small-molecule refinement, focusing on torsional angles of the propoxy linker and imidazole planarity. Discrepancies in bond lengths (>0.02 Å) may indicate tautomerism or disorder .

Q. What mechanistic insights can be gained from studying the interaction of this compound with cytochrome P450 enzymes?

- Answer :

- Binding Mode : Competitive displacement assays (e.g., with 4-methoxybenzoic acid) reveal binding affinity (Ki) and allosteric effects. For example, imidazole coordination to the heme iron induces a Type II spectral shift .

- Kinetic Studies : Pre-steady-state kinetics (stopped-flow) quantify substrate association/dissociation rates. Contradictions in IC50 vs. Ki values may arise from non-competitive inhibition or multiple binding sites .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for imidazole-containing benzoic acid derivatives?

- Answer :

- Systematic Variants : Synthesize analogs with modified linkers (e.g., ethylene vs. propylene) or substituents (e.g., methyl, chloro) to isolate electronic vs. steric effects .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity data. Outliers may indicate assay-specific artifacts .

Q. What strategies mitigate challenges in regioselectivity during the alkylation of 4-hydroxybenzoic acid derivatives?

- Answer :

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent undesired O- vs. N-alkylation .

- Microwave-Assisted Synthesis : Shorten reaction times (10–30 min) to reduce side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.